(4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE
Overview
Description
(4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound with the molecular formula C27H29NO3 . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a methanone group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methanone Formation: The methanone group is introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxyphenoxy Substitution: The final step involves the substitution of the phenyl ring with a methoxyphenoxy group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of (4-HYDROXYPIPERIDINO){3-[(4-HYDROXYPHENOXY)METHYL]PHENYL}METHANONE.
Reduction: Formation of (4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANOL.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
(4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERIDINO){3-[(4-HYDROXYPHENOXY)METHYL]PHENYL}METHANONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-BENZYLPIPERIDINO){3-[(4-CHLOROPHENOXY)METHYL]PHENYL}METHANONE: Similar structure but with a chloro group instead of a methoxy group.
(4-BENZYLPIPERIDINO){3-[(4-NITROPHENOXY)METHYL]PHENYL}METHANONE: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (4-BENZYLPIPERIDINO){3-[(4-METHOXYPHENOXY)METHYL]PHENYL}METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[3-[(4-methoxyphenoxy)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-30-25-10-12-26(13-11-25)31-20-23-8-5-9-24(19-23)27(29)28-16-14-22(15-17-28)18-21-6-3-2-4-7-21/h2-13,19,22H,14-18,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCPVGUAVKZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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